2-[4-(4-Methylpentyl)cyclohexyl]acetic acid
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Overview
Description
2-[4-(4-Methylpentyl)cyclohexyl]acetic acid is an organic compound with the molecular formula C14H26O2 and a molecular weight of 226.36 g/mol . It is a cyclohexane derivative with a carboxylic acid functional group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methylpentyl)cyclohexyl]acetic acid typically involves the alkylation of cyclohexanone followed by carboxylation. One common method is the Friedel-Crafts alkylation of cyclohexanone with 4-methylpentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Methylpentyl)cyclohexyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[4-(4-Methylpentyl)cyclohexyl]acetic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(4-Methylpentyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. Additionally, the cyclohexyl ring provides hydrophobic interactions that can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Cyclohexaneacetic acid: Similar structure but lacks the 4-methylpentyl group.
2-[4-(2-Methylpentyl)cyclohexyl]acetic acid: Similar structure with a different alkyl substituent.
Uniqueness
2-[4-(4-Methylpentyl)cyclohexyl]acetic acid is unique due to its specific alkyl substituent, which can influence its chemical reactivity and biological activity. The presence of the 4-methylpentyl group can enhance its hydrophobic interactions and potentially alter its pharmacokinetic properties compared to similar compounds .
Properties
IUPAC Name |
2-[4-(4-methylpentyl)cyclohexyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1-11(2)4-3-5-12-6-8-13(9-7-12)10-14(15)16/h11-13H,3-10H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIJIQDRAMSNMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC1CCC(CC1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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